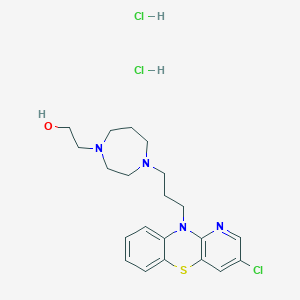
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, Lu AE58054.
作用機序
Lu AE58054 works by modulating the activity of the neurotransmitter systems in the brain. It acts as a selective antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor, Lu AE58054 enhances the activity of other neurotransmitter systems, such as acetylcholine and dopamine, which are important for cognitive function and memory.
生化学的および生理学的効果
In animal models, Lu AE58054 has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. The biochemical and physiological effects of Lu AE58054 are mediated by its activity on the 5-HT6 receptor and its modulation of other neurotransmitter systems in the brain.
実験室実験の利点と制限
One of the advantages of using Lu AE58054 in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor without affecting other neurotransmitter systems in the brain. However, one limitation of using Lu AE58054 is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research on Lu AE58054. One area of research is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to explore its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to optimize the synthesis method for Lu AE58054 and to develop more potent analogs of the compound.
合成法
The synthesis method for Lu AE58054 involves the reaction of 3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-amine with 3-(bromomethyl)oxetane in the presence of potassium carbonate and palladium catalyst. The resulting product is then treated with ethanol and hydrochloric acid to obtain Lu AE58054 in the form of dihydrochloride salt.
科学的研究の応用
Lu AE58054 has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have a positive effect on cognitive function and memory in animal models. Lu AE58054 is also being studied for its potential use in treating depression and anxiety disorders.
特性
CAS番号 |
19824-91-0 |
|---|---|
製品名 |
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride |
分子式 |
C21H29Cl3N4OS |
分子量 |
491.9 g/mol |
IUPAC名 |
2-[4-[3-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H27ClN4OS.2ClH/c22-17-15-20-21(23-16-17)26(18-5-1-2-6-19(18)28-20)10-4-9-24-7-3-8-25(12-11-24)13-14-27;;/h1-2,5-6,15-16,27H,3-4,7-14H2;2*1H |
InChIキー |
DZBNGFQESQYKRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
正規SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
その他のCAS番号 |
19824-91-0 |
同義語 |
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b) (1,4)benzothiazin-10-yl)propyl)-, dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
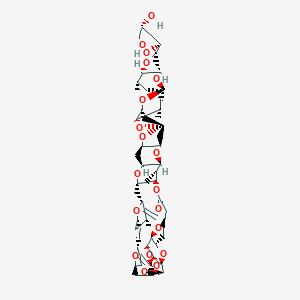


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
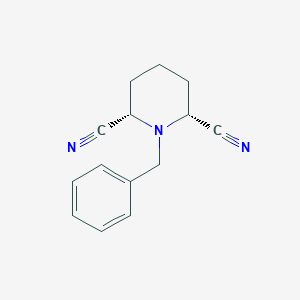

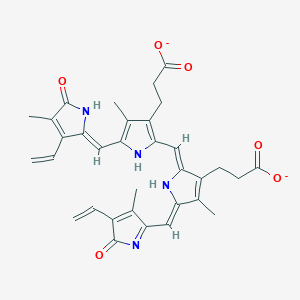
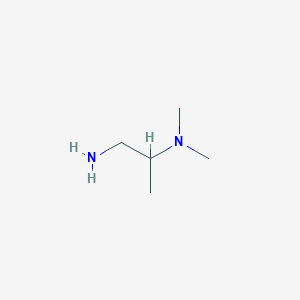
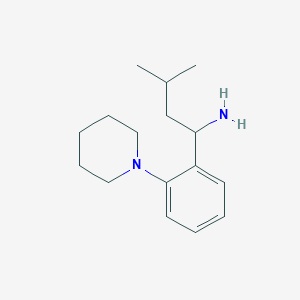
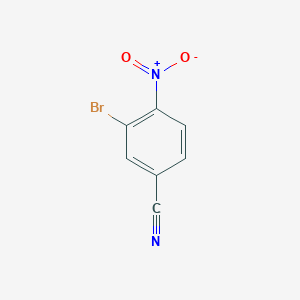
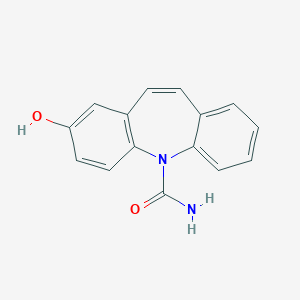
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)